L-ラムノース一水和物

概要

説明

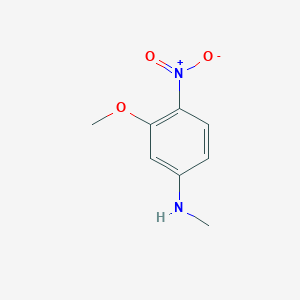

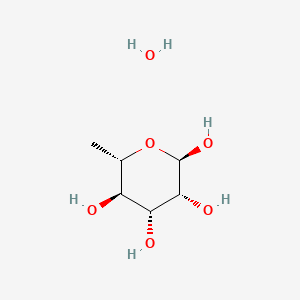

Alpha-L-Rhamnose monohydrate is a deoxy sugar found in plants and bacteria . It is a component of plant cell walls that helps maintain structure . It is also used as a starting material for the production of furanones . The molecular formula of alpha-L-Rhamnose monohydrate is C6 H12 O5 . H2 O and its molecular weight is 182.17 .

Molecular Structure Analysis

The molecular structure of alpha-L-Rhamnose monohydrate includes a methyl five-carbon sugar . There are two isomers of L-type and D-type .Chemical Reactions Analysis

Alpha-L-Rhamnose monohydrate is involved in various chemical reactions. For instance, it is a component of the L-Rha catabolic pathways previously characterized in various bacteria . The reconstructed pathways include multiple novel enzymes and transporters involved in the utilization of L-Rha and L-Rha-containing polymers .Physical And Chemical Properties Analysis

Alpha-L-Rhamnose monohydrate is a neat substance . It is stored at a temperature of +5°C and shipped at room temperature . It is a colorless crystal .科学的研究の応用

薬理学的研究

L-ラムノース一水和物は、そのユニークな特性により薬理学的研究で使用されます。 ヒトでは吸収されませんが、腸内細菌によって発酵されるため、腸の健康と薬物送達システムの研究に役立ちます .

食品研究

食品科学において、L-ラムノースは、その風味への影響と天然甘味料としての用途のために利用されます。 熱条件下での安定性により、食品加工および保存研究に役立ちます .

合成前駆体化合物

この化合物は、さまざまな複雑な分子の合成における前駆体として役立ちます。 希少糖やその他の誘導体の合成における役割は、新しい医薬品や生化学製品の開発に不可欠です .

中間体およびファインケミカル

L-ラムノース一水和物は、医薬品から特殊化学品まで、幅広い製品の製造に不可欠な成分である中間体およびファインケミカルの製造に関与しています .

がん免疫療法

L-ラムノースモノサッカライド由来の結合免疫原は、がん免疫療法において潜在的な用途を示しており、標的治療戦略への道筋を提供しています .

胃機能研究

L-ラムノースの摂取は、胃の排空速度に影響を与える可能性があり、消化プロセスを研究し、関連する疾患の治療法を開発するための貴重なツールとなります .

作用機序

Target of Action

L-Rhamnose monohydrate, also known as alpha-L-Rhamnose monohydrate, primarily targets enzymes involved in its own metabolic pathway . One such enzyme is the L-rhamnose isomerase, which is found in organisms like Escherichia coli . This enzyme plays a crucial role in the metabolism of L-Rhamnose monohydrate .

Mode of Action

L-Rhamnose monohydrate interacts with its targets, such as L-rhamnose isomerase, by serving as a substrate . The enzyme L-rhamnose isomerase converts L-Rhamnose monohydrate into L-rhamnulose . This conversion is a key step in the metabolic pathway of L-Rhamnose monohydrate .

Biochemical Pathways

L-Rhamnose monohydrate is involved in a non-phosphorylated catabolic pathway . In this pathway, L-Rhamnose monohydrate is converted into L-rhamnulose by L-rhamnose isomerase . Subsequently, L-rhamnulose is phosphorylated by a kinase and then hydrolyzed by an aldolase into dihydroxyacetone phosphate, which is metabolized in glycolysis .

Pharmacokinetics

L-Rhamnose monohydrate is non-absorbable in humans but is fermented by intestinal microbes . This characteristic impacts the bioavailability of L-Rhamnose monohydrate. Supplementation of L-Rhamnose monohydrate has been found to slow down gastric emptying .

Result of Action

The metabolic action of L-Rhamnose monohydrate results in various molecular and cellular effects. For instance, the fermentation of L-Rhamnose monohydrate by intestinal microbes leads to the production of propionate, a short-chain fatty acid . This process can elevate serum propionate levels .

Action Environment

The action, efficacy, and stability of L-Rhamnose monohydrate can be influenced by environmental factors. For instance, the presence of L-Rhamnose monohydrate in the environment can induce the production of enzymes like α-L-rhamnosidases . Moreover, L-Rhamnose monohydrate is water-soluble and may spread in water systems . This solubility can influence the compound’s action and stability in different environments.

Safety and Hazards

将来の方向性

Future research directions could include the further exploration of the L-Rha catabolic pathways and the novel enzymes and transporters involved in the utilization of L-Rha and L-Rha-containing polymers . Another interesting area of research could be the investigation of the role of alpha-L-Rhamnose monohydrate in pathogenicity .

生化学分析

Biochemical Properties

Alpha-L-Rhamnose monohydrate plays a vital role in biochemical reactions, particularly in the hydrolysis of glycosidic bonds. It interacts with enzymes such as alpha-L-rhamnosidase, which specifically hydrolyzes the non-reducing end of alpha-L-Rhamnose . This enzyme is found in various sources, including animals, plants, and microorganisms. The interaction between alpha-L-Rhamnose monohydrate and alpha-L-rhamnosidase involves the binding of the sugar to the enzyme’s active site, leading to the cleavage of the glycosidic bond and the release of rhamnose.

Cellular Effects

Alpha-L-Rhamnose monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it is a major antigenic determinant contributing to pathogenicity . In plant cells, it is involved in the structural integrity of the cell wall. The presence of alpha-L-Rhamnose monohydrate in the cell wall polysaccharides affects cell wall rigidity and flexibility, influencing cell growth and development.

Molecular Mechanism

The molecular mechanism of alpha-L-Rhamnose monohydrate involves its interaction with specific enzymes and proteins. For instance, alpha-L-rhamnosidase catalyzes the hydrolysis of alpha-L-Rhamnose monohydrate by binding to its active site and facilitating the cleavage of the glycosidic bond . This interaction is crucial for the degradation of complex polysaccharides into simpler sugars, which can be utilized by the cell for various metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha-L-Rhamnose monohydrate can change over time due to its stability and degradation. Studies have shown that alpha-L-Rhamnose monohydrate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to alpha-L-Rhamnose monohydrate in in vitro and in vivo studies has shown that it can influence cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of alpha-L-Rhamnose monohydrate vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects on cellular metabolism and gene expression. At high doses, alpha-L-Rhamnose monohydrate can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which alpha-L-Rhamnose monohydrate is effective without causing harm.

Metabolic Pathways

Alpha-L-Rhamnose monohydrate is involved in various metabolic pathways, including the degradation of complex polysaccharides. It interacts with enzymes such as alpha-L-rhamnosidase, which catalyzes the hydrolysis of alpha-L-Rhamnose monohydrate into simpler sugars . These sugars can then enter various metabolic pathways, contributing to the overall metabolic flux and influencing metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, alpha-L-Rhamnose monohydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of alpha-L-Rhamnose monohydrate across cell membranes, ensuring its proper localization and accumulation within the cell . The distribution of alpha-L-Rhamnose monohydrate within the cell is crucial for its role in various biochemical and cellular processes.

Subcellular Localization

The subcellular localization of alpha-L-Rhamnose monohydrate is essential for its activity and function. It is primarily localized in the cell wall polysaccharides, where it contributes to the structural integrity of the cell wall . Additionally, alpha-L-Rhamnose monohydrate may undergo post-translational modifications that direct it to specific compartments or organelles within the cell, influencing its activity and function.

特性

IUPAC Name |

6-methyloxane-2,3,4,5-tetrol;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5.H2O/c1-2-3(7)4(8)5(9)6(10)11-2;/h2-10H,1H3;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRKZHXOBMEUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6155-35-7 | |

| Record name | L-Rhamnose monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Trifluoromethyl)benzoyl]pyridine](/img/structure/B1359085.png)

![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)

![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)